1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a piperazine moiety, and a methanesulfonamide group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the phenyl ring substituents:
Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the phenyl ring.
Introduction of the methanesulfonamide group: The final step involves the sulfonation reaction to attach the methanesulfonamide group to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the piperazine moiety allows it to bind to specific sites, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- [(2-chloro-6-fluorophenyl)methyl][3-(4-methylpiperazin-1-yl)propyl]amine
- 8-chloro-2-{3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]propyl}quinazolin-4(3H)-one
Uniqueness
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the piperazine and methanesulfonamide groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClFN3O2S/c1-19-8-10-20(11-9-19)7-3-6-18-23(21,22)12-13-14(16)4-2-5-15(13)17/h2,4-5,18H,3,6-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGSLVKLQXCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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